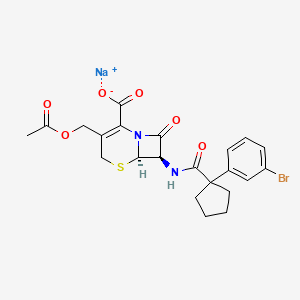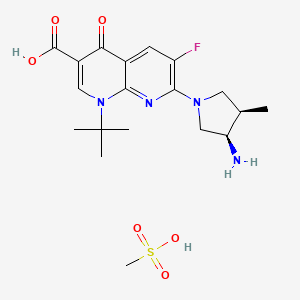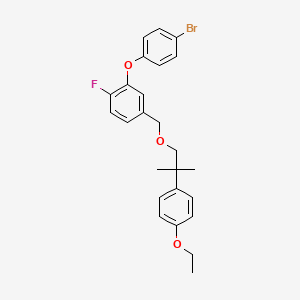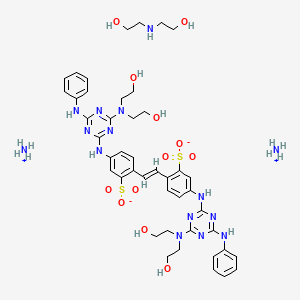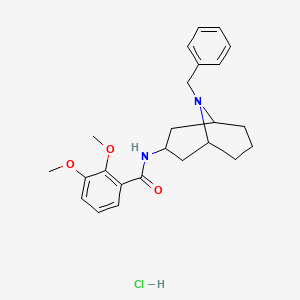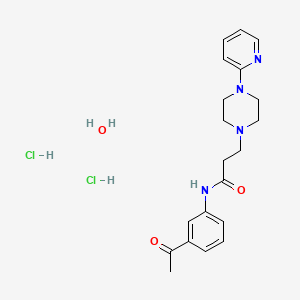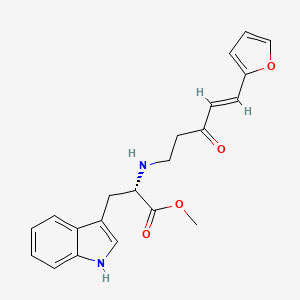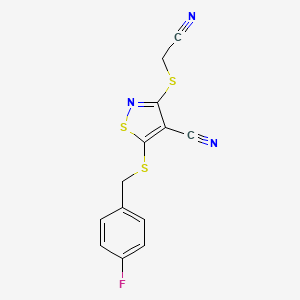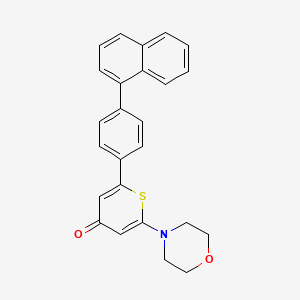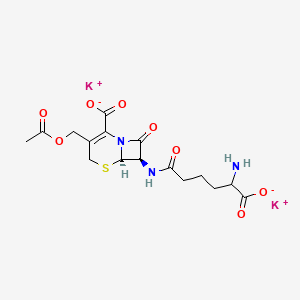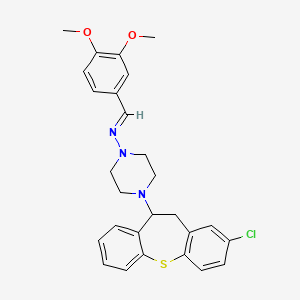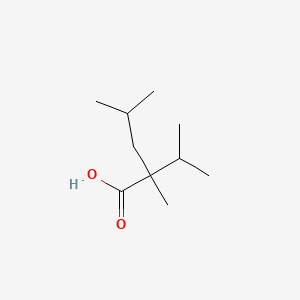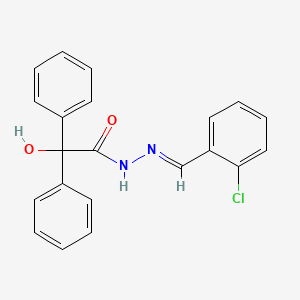
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a hydrazide group with a phenyl and chlorophenyl moiety, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of alpha-hydroxy-alpha-phenylbenzeneacetic acid with (2-chlorophenyl)methylenehydrazine. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or chlorophenyl rings.
科学研究应用
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl and chlorophenyl groups may also play a role in modulating the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the alpha-hydroxy and chlorophenyl groups.
Benzohydrazide: Another hydrazide compound with a benzene ring but without the alpha-hydroxy and chlorophenyl functionalities.
Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the alpha-hydroxy and phenyl groups.
Uniqueness
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
133661-84-4 |
|---|---|
分子式 |
C21H17ClN2O2 |
分子量 |
364.8 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,26H,(H,24,25)/b23-15+ |
InChI 键 |
IQXHJQNJEJGIIO-HZHRSRAPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=CC=C3Cl)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


